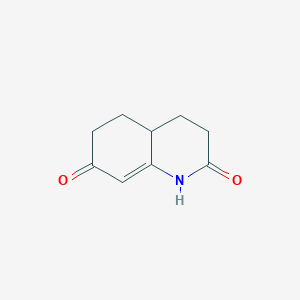
2,7(1H,3H)-Quinolinedione, 4,4a,5,6-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7(1H,3H)-Quinolinedione, 4,4a,5,6-tetrahydro- is a heterocyclic organic compound that belongs to the quinolinedione family. This compound is characterized by its unique structure, which includes a quinoline core with two ketone groups at positions 2 and 7, and a tetrahydro configuration at positions 4, 4a, 5, and 6. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7(1H,3H)-Quinolinedione, 4,4a,5,6-tetrahydro- can be achieved through several synthetic routes. One common method involves the use of ethyl 3-(2,4-dioxocyclohexyl)propanoate as a precursor. This precursor undergoes a series of reactions including protection, selective amidation, and deprotective-cyclization to yield the desired quinolinedione .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,7(1H,3H)-Quinolinedione, 4,4a,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinedione to its corresponding hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydroquinoline compounds, and substituted quinolinediones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,7(1H,3H)-Quinolinedione, 4,4a,5,6-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,7(1H,3H)-Quinolinedione, 4,4a,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,7(1H,3H)-Naphthalenedione, 4,4a,5,6-tetrahydro-: This compound shares a similar structure but differs in the core ring system.
Swertiamarin: Another compound with a tetrahydro configuration, but with different functional groups and biological activities.
Uniqueness
2,7(1H,3H)-Quinolinedione, 4,4a,5,6-tetrahydro- is unique due to its specific quinoline core and the presence of two ketone groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1128-75-2 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1,3,4,4a,5,6-hexahydroquinoline-2,7-dione |
InChI |
InChI=1S/C9H11NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h5-6H,1-4H2,(H,10,12) |
Clave InChI |
MFWOXBUOHLCERA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C=C2C1CCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















